Methyl 5-amino-6-iodonicotinate

Description

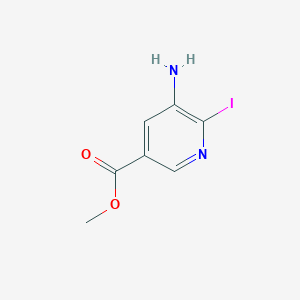

Methyl 5-amino-6-iodonicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with an amino group at position 5, an iodine atom at position 6, and a methyl ester at position 3. Its molecular formula is C₈H₇IN₂O₂, with a molecular weight of 306.06 g/mol (calculated). The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group offers sites for further functionalization .

Properties

Molecular Formula |

C7H7IN2O2 |

|---|---|

Molecular Weight |

278.05 g/mol |

IUPAC Name |

methyl 5-amino-6-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3 |

InChI Key |

VZOPHGSXMRDLRG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-iodonicotinate typically involves the iodination of methyl nicotinate followed by the introduction of an amino group. One common method includes the following steps:

Iodination: Methyl nicotinate is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 6-position.

Amination: The iodinated product is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-6-iodonicotinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The iodine atom can be reduced to a hydrogen atom, yielding a deiodinated product.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like thiols, amines, or alkyl halides in the presence of a base or a catalyst.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Deiodinated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-6-iodonicotinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-iodonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 5-amino-6-iodonicotinate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Methyl 6-Chloronicotinate

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

- Key Differences: Substituents: Chlorine at position 6 vs. iodine in the target compound. Reactivity: Chlorine’s smaller atomic radius and lower polarizability result in slower nucleophilic substitution compared to iodine, which is a superior leaving group. Applications: Widely used as a building block in pharmaceuticals; however, the absence of an amino group limits its versatility in subsequent derivatization .

Methyl 5-Amino-6-Methoxynicotinate

- Molecular Formula : C₈H₁₀N₂O₃

- Molecular Weight : 198.18 g/mol

- Key Differences :

- Substituents : Methoxy (-OCH₃) at position 6 vs. iodine.

- Electronic Effects : Methoxy is electron-donating, increasing electron density on the pyridine ring, whereas iodine is electron-withdrawing. This difference impacts reactivity in electrophilic substitution or metal-catalyzed reactions.

- Stability : Methoxy derivatives are generally more stable under oxidative conditions compared to iodo compounds, which may degrade upon light exposure .

Methyl 6-Chloro-5-Ethyl-2-Iodonicotinate

- Molecular Formula: C₉H₉ClINO₂

- Molecular Weight : 333.54 g/mol

- Key Differences: Substituents: Ethyl group at position 5 and chlorine at position 6 vs. amino and iodine in the target compound. Applications: The combination of chloro and iodo substituents may enable sequential functionalization, but the lack of an amino group limits its use in amine-specific reactions .

Table 1: Comparative Analysis of this compound and Analogues

Physicochemical Properties of Methyl Esters

- Stability : Iodo-substituted compounds may require storage in dark, cool conditions to prevent degradation, whereas methoxy or chloro analogues are more stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.